

Anwendungsbeispiele und Protokolle: Derivatisierung der Aldehyd-Funktionsgruppe von 2,5-Dibromnicotinaldehyd

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromonicotinaldehyde

Cat. No.: B1277652

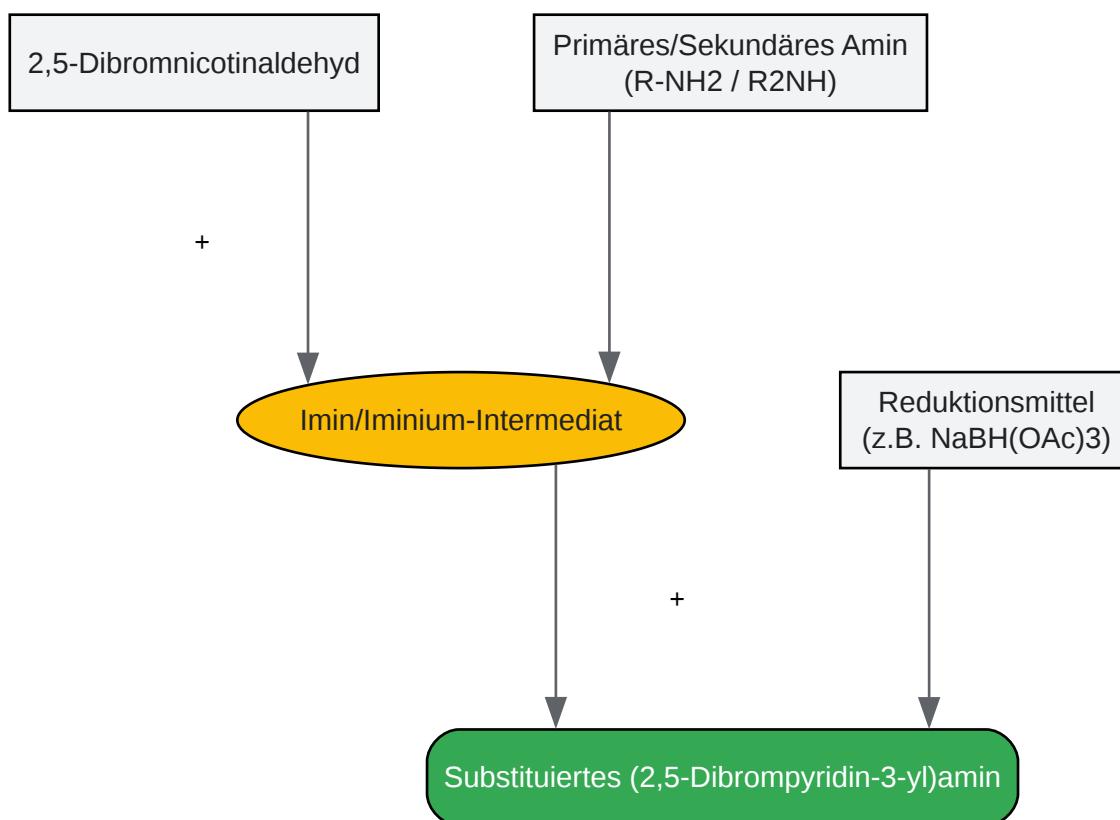
[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2,5-Dibromnicotinaldehyd ist ein vielseitiger heterocyclischer Baustein, der in der medizinischen Chemie und den Materialwissenschaften von großer Bedeutung ist. Die Präsenz von zwei Bromatomen an der Pyridinstruktur ermöglicht vielfältige Kreuzkupplungsreaktionen, während die Aldehydgruppe eine breite Palette chemischer Umwandlungen zur Einführung neuer funktioneller Gruppen und zur Erweiterung des Molekülgerüsts erlaubt. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Derivatisierung der Aldehydfunktion, um Synthesewege für neue Wirkstoffkandidaten und funktionelle Moleküle zu erschließen.

Reduktive Aminierung: Synthese von sekundären und tertiären Aminen

Anwendungsbeispiel: Die reduktive Aminierung ist eine robuste Methode zur Umwandlung der Aldehydgruppe in eine Aminfunktion, eine der wichtigsten funktionellen Gruppen in pharmazeutischen Wirkstoffen.^[1] Diese Reaktion verläuft in einem Schritt durch die Bildung eines intermediären Imins, gefolgt von dessen Reduktion zu einem Amin.^[1] Die Methode ist hocheffizient und ermöglicht die Einführung einer Vielzahl von Alkyl- und Arylsubstituenten.^[2] Für die Reduktion können verschiedene Reagenzien wie Natriumtriacetoxyborhydrid (STAB) oder Natriumcyanoborhydrid verwendet werden.^{[1][3]}



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Reaktionsweg der reduktiven Aminierung.

Quantitative Datenübersicht: Die folgende Tabelle fasst die Ergebnisse der reduktiven Aminierung von 2,5-Dibromnicotinaldehyd mit verschiedenen primären Aminen unter Verwendung von Natriumtriacetoxyborhydrid (STAB) zusammen.

Amin (R-NH ₂)	Lösungsmittel	Reaktionszeit (h)	Ausbeute (%)	Reinheit (HPLC, %)
Benzylamin	Dichlormethan (DCM)	4	92	>98
Anilin	1,2-Dichlorethan (DCE)	6	85	>97
Cyclohexylamin	Tetrahydrofuran (THF)	5	88	>98
Methylamin (2M in THF)	Tetrahydrofuran (THF)	3	95	>99

Detailliertes Versuchsprotokoll: Synthese von N-Benzyl-(2,5-dibrompyridin-3-yl)methanamin

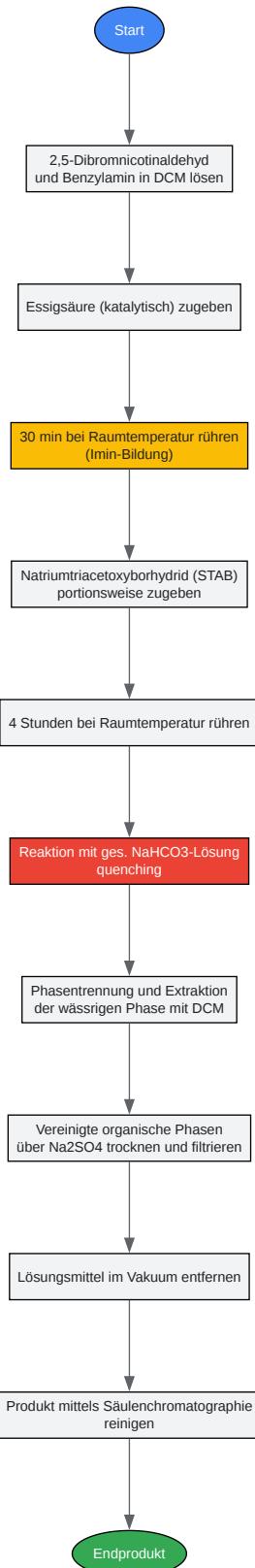
[Click to download full resolution via product page](#)

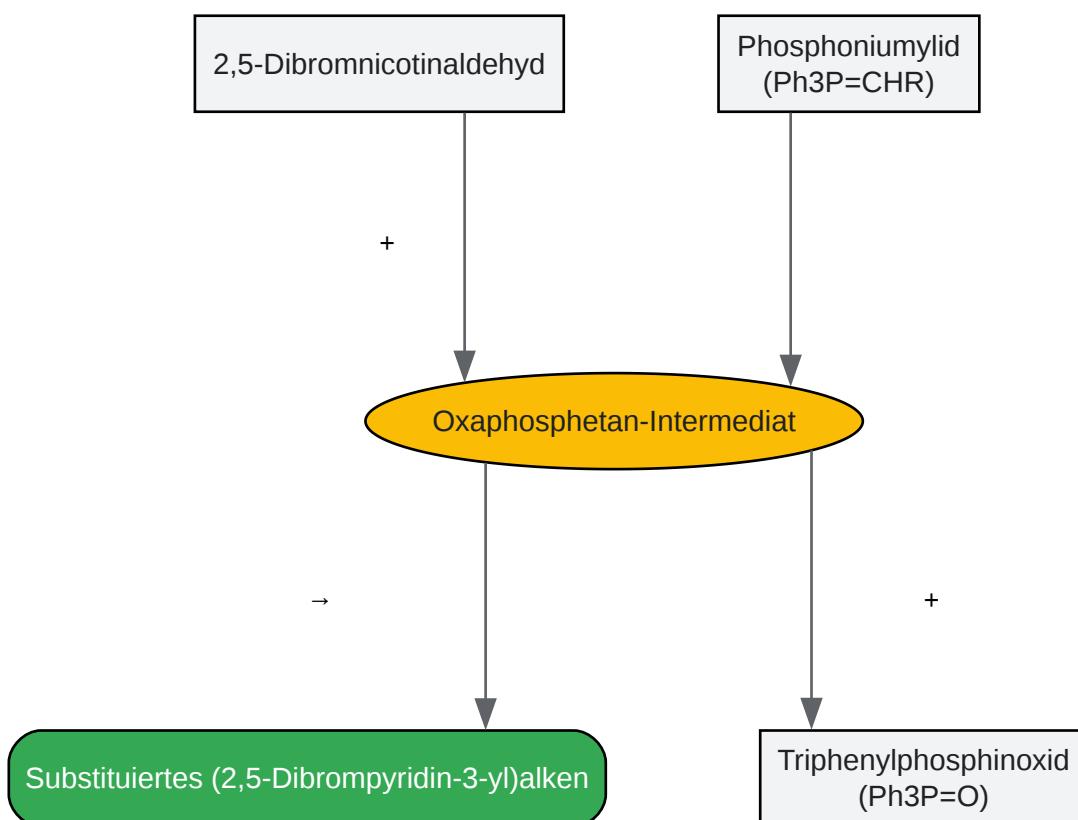
Abbildung 2: Experimenteller Arbeitsablauf für die reduktive Aminierung.

- Materialien: 2,5-Dibromnicotinaldehyd, Benzylamin, Natriumtriacetoxyborhydrid (STAB), Essigsäure, Dichlormethan (DCM), gesättigte Natriumbicarbonatlösung (NaHCO_3), wasserfreies Natriumsulfat (Na_2SO_4), Rundkolben, Magnetrührer, Standard-Glasgeräte.
- Durchführung:
 - In einem 100-mL-Rundkolben werden 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 40 mL wasserfreiem DCM gelöst.
 - Zur gerührten Lösung werden 1,09 mL (10,0 mmol) Benzylamin und 0,06 mL (1,0 mmol) Essigsäure zugegeben.
 - Die Mischung wird 30 Minuten bei Raumtemperatur gerührt, um die Bildung des Imins zu ermöglichen.
 - Anschließend werden 3,18 g (15,0 mmol) Natriumtriacetoxyborhydrid portionsweise über einen Zeitraum von 10 Minuten zugegeben.
 - Die Reaktionsmischung wird für 4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
 - Nach vollständiger Umsetzung wird die Reaktion vorsichtig durch Zugabe von 30 mL gesättigter NaHCO_3 -Lösung beendet (Quenching).
 - Die Phasen werden getrennt und die wässrige Phase wird zweimal mit je 20 mL DCM extrahiert.
 - Die vereinigten organischen Phasen werden über Na_2SO_4 getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
 - Der Rückstand wird durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gradient) gereinigt, um das reine Produkt zu erhalten.

Wittig-Reaktion: Synthese von Alkenen

Anwendungsbeispiel: Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen.^{[4][5]} Sie ermöglicht die Umwandlung der Carbonylgruppe in eine C=C-Doppelbindung durch die Reaktion mit einem Phosphoniumylid

(Wittig-Reagenz).[6] Diese Reaktion ist besonders nützlich für die Verlängerung von Kohlenstoffketten und die Einführung von Vinylgruppen, die als Vorstufen für weitere Funktionalisierungen dienen können. Die Stereoselektivität (E/Z-Isomere) hängt von der Art des Ylids ab.[7]



[Click to download full resolution via product page](#)

Abbildung 3: Allgemeiner Reaktionsweg der Wittig-Reaktion.

Quantitative Datenübersicht: Die Tabelle zeigt die Ergebnisse der Wittig-Reaktion von 2,5-Dibromnicotinaldehyd mit verschiedenen stabilisierten und unstabilisierten Yliden.

Wittig-Reagenz (Ph ₃ P=CHR)	Base	Lösungsmittel	Ausbeute (%)	E/Z-Verhältnis
Ph ₃ P=CH ₂ (aus [Ph ₃ PCH ₃]Br)	n-BuLi	THF	85	-
Ph ₃ P=CHCO ₂ Et	NaH	THF	91	>95:5 (E)
Ph ₃ P=CHPh	n-BuLi	THF	78	30:70 (E/Z)
Ph ₃ P=CHCN	K ₂ CO ₃	DCM/H ₂ O	88	>90:10 (E)

Detailliertes Versuchsprotokoll: Synthese von 2,5-Dibrom-3-vinylpyridin

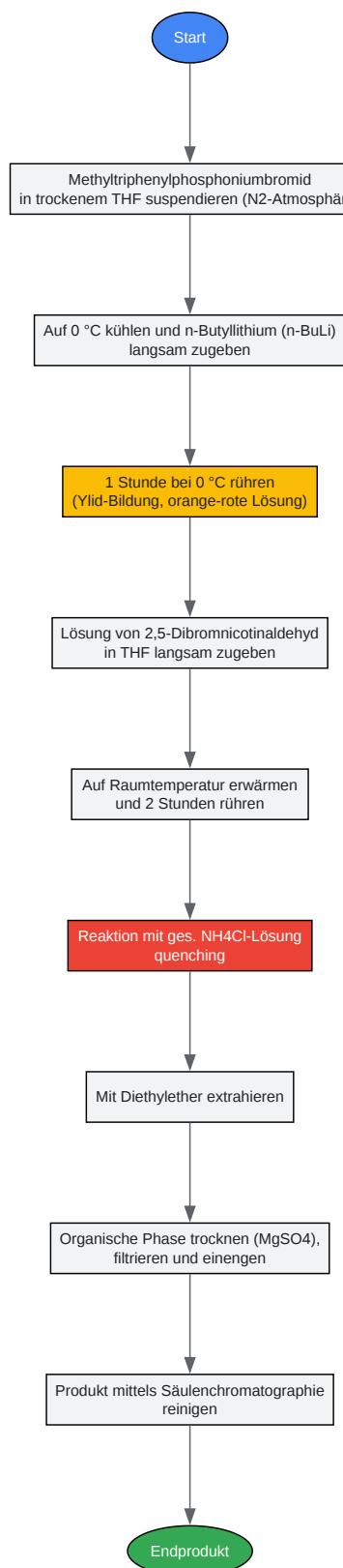
[Click to download full resolution via product page](#)

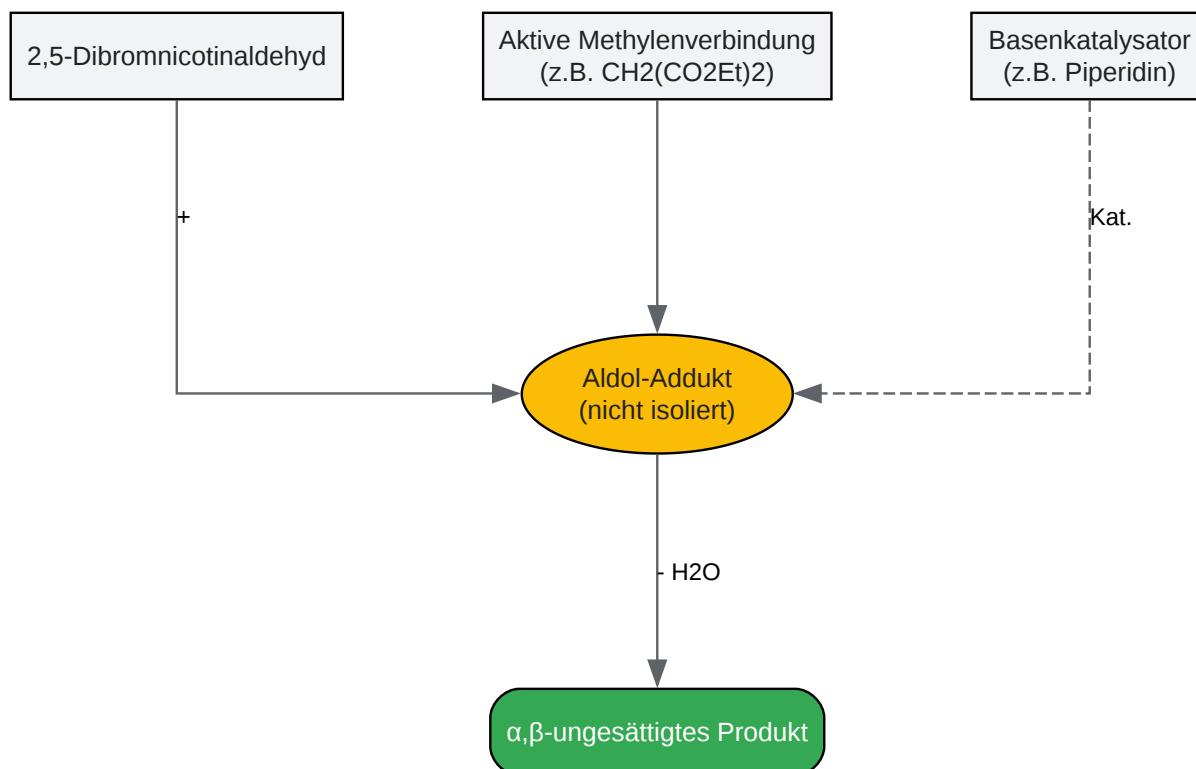
Abbildung 4: Experimenteller Arbeitsablauf für die Wittig-Reaktion.

- Materialien: Methyltriphenylphosphoniumbromid, n-Butyllithium (n-BuLi, 2.5 M in Hexan), 2,5-Dibromnicotinaldehyd, wasserfreies Tetrahydrofuran (THF), gesättigte Ammoniumchloridlösung (NH₄Cl), Diethylether, wasserfreies Magnesiumsulfat (MgSO₄), Schlenk-Kolben, Spritzen, Standard-Glasgeräte.
- Durchführung:
 - In einem trockenen 250-mL-Schlenk-Kolben unter Stickstoffatmosphäre werden 4,29 g (12,0 mmol) Methyltriphenylphosphoniumbromid in 80 mL wasserfreiem THF suspendiert.
 - Die Suspension wird auf 0 °C gekühlt und 4,8 mL (12,0 mmol) n-BuLi-Lösung werden langsam über eine Spritze zugetropft. Die Mischung färbt sich tief orange-rot.
 - Die Mischung wird 1 Stunde bei 0 °C gerührt, um die Ylid-Bildung zu vervollständigen.
 - Eine Lösung von 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 20 mL wasserfreiem THF wird langsam zur Ylid-Lösung bei 0 °C getropft.
 - Nach der Zugabe lässt man die Reaktionsmischung auf Raumtemperatur erwärmen und röhrt für weitere 2 Stunden.
 - Die Reaktion wird durch vorsichtige Zugabe von 50 mL gesättigter NH₄Cl-Lösung beendet.
 - Die Mischung wird mit 100 mL Diethylether verdünnt, die Phasen werden getrennt und die wässrige Phase wird zweimal mit je 30 mL Diethylether extrahiert.
 - Die vereinigten organischen Phasen werden über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
 - Der Rückstand wird durch Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat 95:5) gereinigt, um 2,5-Dibrom-3-vinylpyridin zu erhalten.

Knoevenagel-Kondensation: Synthese von α,β-ungesättigten Verbindungen

Anwendungsbeispiel: Die Knoevenagel-Kondensation ist eine Variante der Aldol-Kondensation, bei der ein Aldehyd mit einer Verbindung reagiert, die eine aktive Methylengruppe besitzt (z. B.

Malonsäureester, Cyanoessigsäureester).[8][9] Die Reaktion wird typischerweise durch eine schwache Base wie Piperidin oder Pyridin katalysiert.[8] Das Ergebnis sind α,β -ungesättigte Produkte, die wichtige Zwischenprodukte in der Synthese von Pharmazeutika und anderen komplexen Molekülen sind.[10]



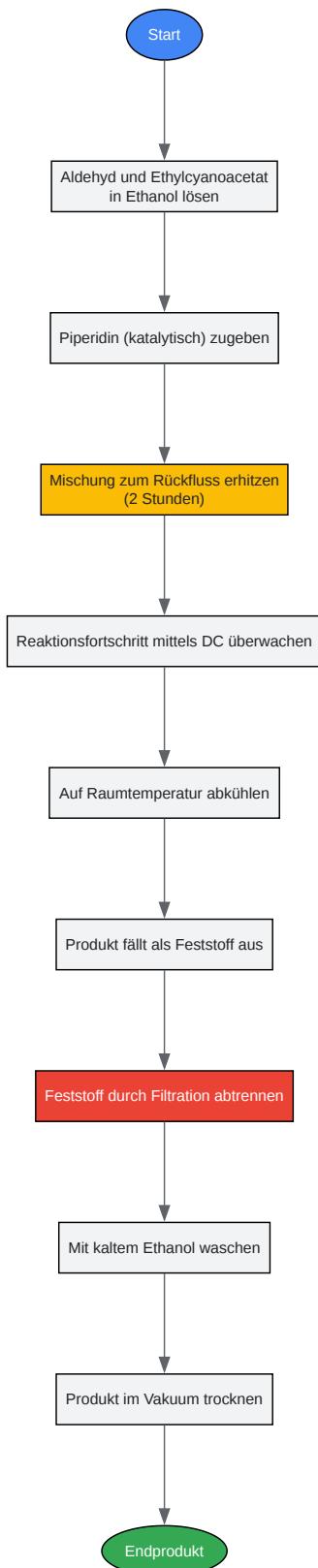
[Click to download full resolution via product page](#)

Abbildung 5: Allgemeiner Reaktionsweg der Knoevenagel-Kondensation.

Quantitative Datenübersicht: Die Tabelle zeigt die Ergebnisse der Knoevenagel-Kondensation von 2,5-Dibromnicotinaldehyd mit verschiedenen aktiven Methylenverbindungen.

Aktive Methylenverbindung	Katalysator	Lösungsmittel	Temperatur (°C)	Ausbeute (%)
Diethylmalonat	Piperidin	Ethanol	80	89
Malononitril	Piperidin	Ethanol	25	96
Ethylcyanoacetat	Piperidin	Ethanol	60	93
Malonsäure (Doebner- Modifikation)	Pyridin	Pyridin	100	75 (decarboxyliert)

Detailliertes Versuchsprotokoll: Synthese von Ethyl-2-cyano-3-(2,5-dibrompyridin-3-yl)acrylat



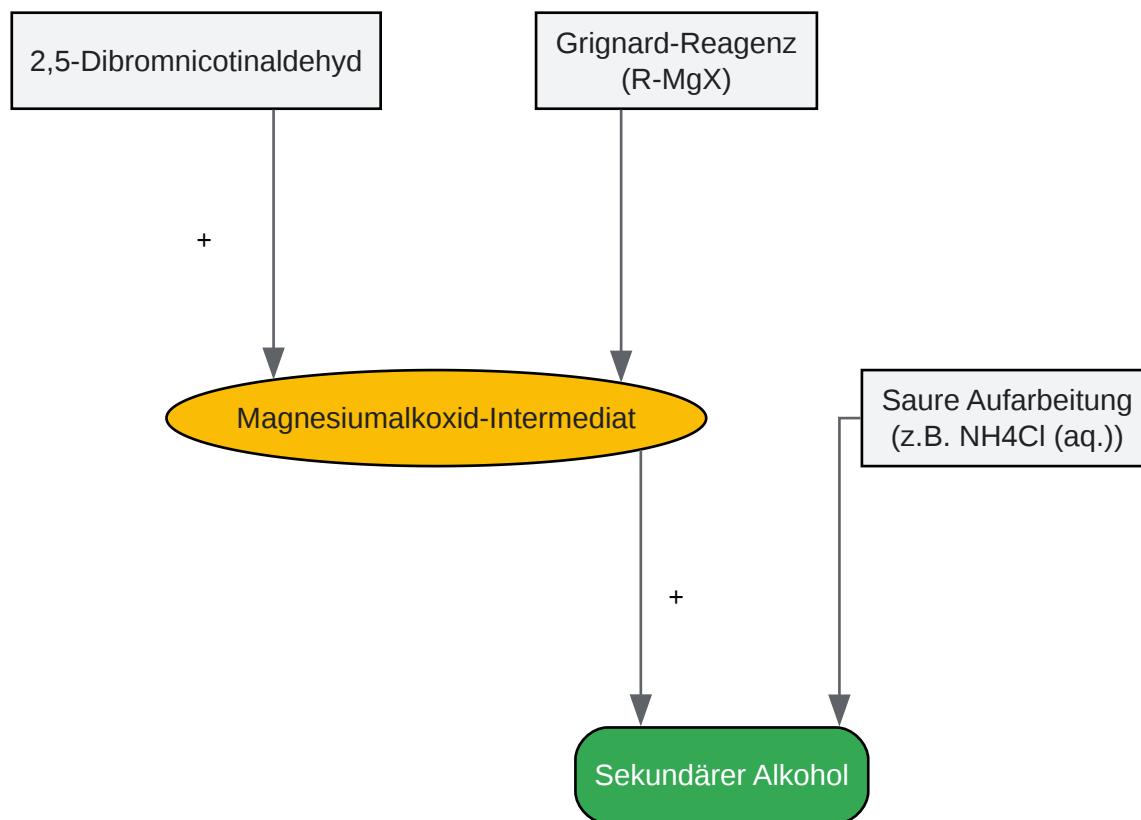
[Click to download full resolution via product page](#)

Abbildung 6: Experimenteller Arbeitsablauf für die Knoevenagel-Kondensation.

- Materialien: 2,5-Dibromnicotinaldehyd, Ethylcyanoacetat, Piperidin, Ethanol, Standard-Glasgeräte mit Rückflusskühler.
- Durchführung:
 - In einem 100-mL-Rundkolben, ausgestattet mit einem Rückflusskühler, werden 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd und 1,24 g (11,0 mmol) Ethylcyanoacetat in 50 mL Ethanol gelöst.
 - Zur Lösung werden 0,1 mL Piperidin als Katalysator zugegeben.
 - Die Reaktionsmischung wird für 2 Stunden unter Rückfluss erhitzt.
 - Der Reaktionsfortschritt wird mittels DC verfolgt. Nach vollständiger Umsetzung wird die Heizung entfernt.
 - Die Mischung wird langsam auf Raumtemperatur und anschließend im Eisbad auf 0-5 °C abgekühlt.
 - Das ausgefallene Produkt wird durch Vakuumfiltration abgetrennt.
 - Der Filterkuchen wird mit einer kleinen Menge kaltem Ethanol gewaschen, um Verunreinigungen zu entfernen.
 - Das reine Produkt wird im Vakuumtrockenschränke getrocknet.

Grignard-Reaktion: Synthese von sekundären Alkoholen

Anwendungsbeispiel: Die Reaktion von Aldehyden mit Grignard-Reagenzien (Organomagnesiumhalogenide) ist eine klassische und äußerst vielseitige Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und zur Synthese von Alkoholen.[\[11\]](#)[\[12\]](#) Die Umsetzung von 2,5-Dibromnicotinaldehyd mit einem Grignard-Reagenz führt zur Bildung eines sekundären Alkohols.[\[13\]](#) Diese Reaktion ermöglicht die Einführung einer breiten Palette von Alkyl-, Aryl- und Alkinylgruppen an der Position des ehemaligen Aldehyds.



[Click to download full resolution via product page](#)

Abbildung 7: Allgemeiner Reaktionsweg der Grignard-Reaktion.

Quantitative Datenübersicht: Die Tabelle fasst die Ergebnisse der Grignard-Reaktion von 2,5-Dibromnicotinaldehyd mit verschiedenen Grignard-Reagenzien zusammen.

Grignard-Reagenz (R-MgX)	Lösungsmittel	Reaktionszeit (h)	Ausbeute (%)
Methylmagnesiumbromid	THF	1	90
Phenylmagnesiumbromid	THF	2	82
Vinylmagnesiumbromid	THF	1.5	75
Ethylmagnesiumchlorid	Diethylether	1	88

Detailliertes Versuchsprotokoll: Synthese von 1-(2,5-Dibrompyridin-3-yl)ethanol

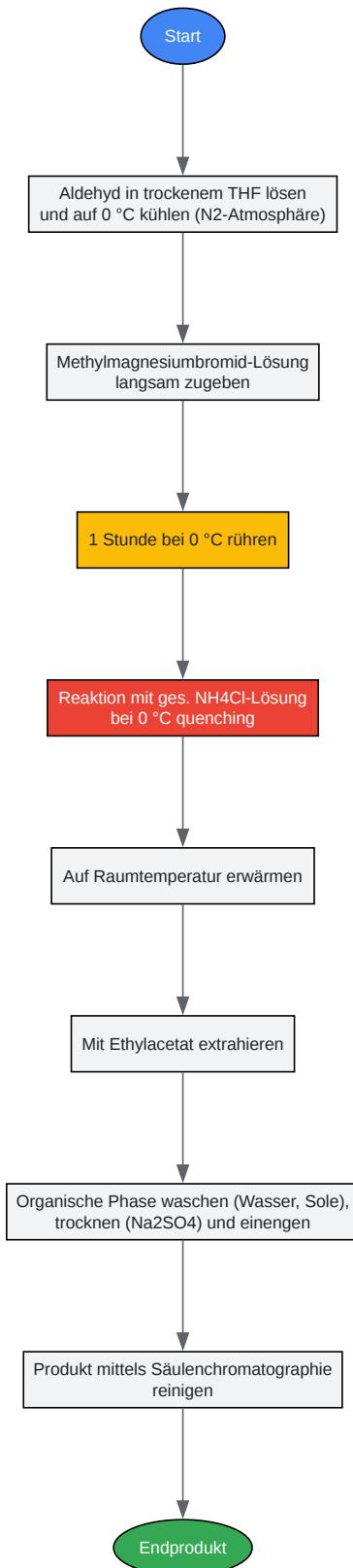
[Click to download full resolution via product page](#)

Abbildung 8: Experimenteller Arbeitsablauf für die Grignard-Reaktion.

- Materialien: 2,5-Dibromnicotinaldehyd, Methylmagnesiumbromid (3.0 M in Diethylether), wasserfreies Tetrahydrofuran (THF), gesättigte Ammoniumchloridlösung (NH₄Cl), Ethylacetat, Sole, wasserfreies Natriumsulfat (Na₂SO₄), Schlenk-Kolben, Spritzen.
- Durchführung:
 - In einem trockenen 100-mL-Schlenk-Kolben unter Stickstoffatmosphäre werden 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 40 mL wasserfreiem THF gelöst.
 - Die Lösung wird in einem Eisbad auf 0 °C gekühlt.
 - 4,0 mL (12,0 mmol) der Methylmagnesiumbromid-Lösung werden langsam über eine Spritze zugetropft, wobei die Temperatur unter 5 °C gehalten wird.
 - Nach beendeter Zugabe wird die Mischung für 1 Stunde bei 0 °C gerührt.
 - Die Reaktion wird vorsichtig bei 0 °C durch langsame Zugabe von 30 mL gesättigter NH₄Cl-Lösung beendet.
 - Die Mischung wird auf Raumtemperatur erwärmt und mit 50 mL Ethylacetat verdünnt.
 - Die Phasen werden getrennt. Die wässrige Phase wird zweimal mit je 25 mL Ethylacetat extrahiert.
 - Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
 - Der Rückstand wird durch Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat-Gradient) gereinigt, um das reine Alkoholprodukt zu erhalten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. adichemistry.com [adichemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Anwendungsbeispiele und Protokolle: Derivatisierung der Aldehyd-Funktionsgruppe von 2,5-Dibromnicotinaldehyd]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277652#derivatization-of-the-aldehyde-functional-group-of-2-5-dibromonicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com